molecular formula C21H16FN3O3S B2484074 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895473-16-2

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B2484074
CAS RN: 895473-16-2
M. Wt: 409.44
InChI Key: JDYQDLUJDIQPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide” is a derivative of benzimidazole . Benzimidazole derivatives have been broadly examined for their anticancer potential .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. In a study by Gurram and Azam, several N’-arylamide derivatives were synthesized, including this compound. It exhibited promising activity against Staphylococcus aureus strains, with MIC values in the range of 19.7–24.2 μM. Notably, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, showed maximum activity against S. aureus NCIM 5022 with an MIC of 13.0 μM .

Isoindoloquinoline Derivatives

The compound’s structure suggests that it could serve as a precursor for isoindoloquinoline derivatives. Investigating its reactivity in Claisen–Schmidt-type condensation reactions may yield novel isoindoloquinoline compounds with diverse biological activities .

Triazole Derivatives

Considering the presence of an amide group, this compound could be a starting point for synthesizing 1,2,3-triazole derivatives. Such derivatives have been explored for various biological activities, including antioxidant effects .

Mechanism of Action

Benzimidazole derivatives have shown significant antimicrobial and anticancer activities . They have been found to interact with cyclin-dependent kinase-8, which is a prospective target for treating colon cancer .

Future Directions

Benzimidazole derivatives, due to their significant biological activities, have potential applications in the development of new antimicrobial and anticancer agents . The Pd (II) complex of a benzimidazole derivative has been suggested as a potential anticancer drug in the future .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c22-14-9-11-15(12-10-14)29(27,28)13-20(26)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYQDLUJDIQPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.